

Preclinical Data on PF-06733804: A Technical Overview

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Compound of Interest		
Compound Name:	PF-06733804	
Cat. No.:	B15617577	Get Quote

Disclaimer: Publicly available information from chemical suppliers identifies **PF-06733804** as a pan-tropomyosin-related kinase (Trk) inhibitor. This contradicts the premise of the inquiry which designates it as an IRAK4 inhibitor. Preclinical data for Pfizer's IRAK4 inhibitor development is primarily associated with the compound PF-06650833. This document will present the available information on **PF-06733804** and then provide a detailed overview of the preclinical data for Pfizer's IRAK4 inhibitor, PF-06650833, to address the core scientific interest in this therapeutic target.

PF-06733804: A Pan-Trk Inhibitor

Commercial chemical suppliers characterize **PF-06733804** as a pan-Trk inhibitor.

Chemical Identity of PF-06733804:



Property	Value
Synonyms	6-Amino-5-((1S)-2,2-difluoro-4-(2-(4- (trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)- N-methylnicotinamide, 6-Amino-5-[[(3S)-4,4- difluoro-1-[2-[4- (trifluoromethoxy)phenyl]acetyl]-3- pyrrolidinyl]oxy]-N-methyl-3- pyridinecarboxamide, PF06733804
Molecular Formula	C20H19F5N4O4
CAS Number	1873373-33-1
Molecular Weight	474.38 g/mol

Due to this classification, no preclinical data for **PF-06733804** as an IRAK4 inhibitor is publicly available. The subsequent sections will focus on the well-documented preclinical data for Pfizer's IRAK4 inhibitor, PF-06650833.

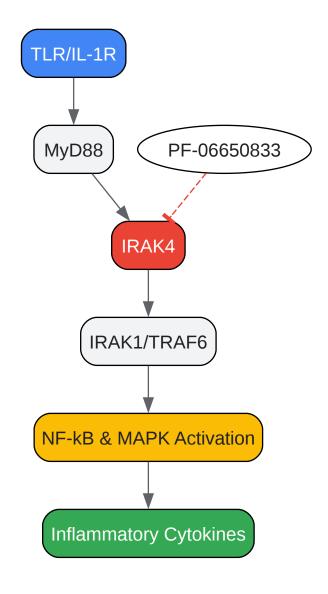
PF-06650833: A Preclinical IRAK4 Inhibitor

PF-06650833 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its preclinical profile has been evaluated in various models of inflammatory and autoimmune diseases.

Mechanism of Action and Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. This leads to the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinases (MAPKs), which in turn drive the expression of proinflammatory cytokines. PF-06650833 exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4, thereby blocking this signaling cascade.





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Caption: IRAK4 Signaling Pathway and Inhibition by PF-06650833.

In Vitro Activity

The in vitro potency of Pfizer's IRAK4 inhibitors has been characterized in biochemical and cell-based assays.



Assay	Description	Result
Biochemical Assay	Inhibition of human IRAK4 kinase activity (DELFIA assay)	IC ₅₀ = 4.6 nM[1]
Cell-based Assay	Suppression of R848-induced TNF-α production in human PBMCs	IC50 = 133 nM[1]

In Vivo Efficacy in Animal Models

The therapeutic potential of Pfizer's IRAK4 inhibitors has been demonstrated in rodent models of inflammatory diseases.

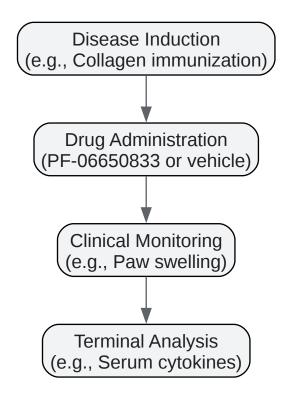
Animal Model	Key Findings
LPS-induced Inflammation (Mouse)	Dose-dependent inhibition of serum TNF-α production (27% at 10 mg/kg, 41% at 30 mg/kg, and 78% at 100 mg/kg p.o.)[1]
Collagen-Induced Arthritis (Rat)	Significant reduction in hind paw swelling at 10 mg/kg p.o. b.i.d.[1]
Pristane-induced and MRL/lpr Lupus (Mouse)	PF-06650833 was evaluated in these models.[2]

Experimental Protocols

Detailed experimental procedures are proprietary; however, the general methodologies can be outlined.

General Workflow for In Vivo Efficacy Studies:





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Caption: Experimental workflow for preclinical in vivo studies.

In Vitro TNF- α Suppression Assay:

- Cell System: Human peripheral blood mononuclear cells (PBMCs).
- Stimulation: R848, a TLR7/8 agonist, to induce inflammatory signaling.
- Intervention: Incubation with varying concentrations of PF-06650833.
- Readout: Quantification of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

In summary, while **PF-06733804** is identified as a pan-Trk inhibitor, the preclinical data for Pfizer's IRAK4 inhibitor, PF-06650833, demonstrates potent in vitro and in vivo activity, supporting the therapeutic rationale for targeting IRAK4 in inflammatory and autoimmune diseases.



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References

- 1. | BioWorld [bioworld.com]
- 2. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
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